molecular formula C9H10O3 B1606190 2-(4-methoxyphenoxy)acetaldehyde CAS No. 68426-09-5

2-(4-methoxyphenoxy)acetaldehyde

Cat. No.: B1606190
CAS No.: 68426-09-5
M. Wt: 166.17 g/mol
InChI Key: CUMIGPPRWNRSMW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetaldehyde is an organooxygen compound featuring a methoxy-substituted phenoxy group attached to an acetaldehyde backbone. It serves as a key intermediate in organic synthesis, particularly in the asymmetric production of bioactive molecules. For instance, it has been utilized in the synthesis of D-ribo-phytosphingosine, a sphingolipid with roles in cell signaling and membrane biology . Additionally, the (4-methoxyphenoxy)carbonyl group is incorporated into drugs like Peliglitazar, a therapeutic agent for metabolic disorders .

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMIGPPRWNRSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071536
Record name Acetaldehyde, (4-methoxyphenoxy)-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68426-09-5
Record name 2-(4-Methoxyphenoxy)acetaldehyde
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Record name Acetaldehyde, (4-methoxyphenoxy)-
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Record name p-Methoxyphenoxyacetaldehyde
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Record name Acetaldehyde, 2-(4-methoxyphenoxy)-
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Record name Acetaldehyde, (4-methoxyphenoxy)-
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Record name (4-methoxyphenoxy)acetaldehyde
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Record name ACETALDEHYDE, (4-METHOXYPHENOXY)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-methoxyphenoxy)acetaldehyde, can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with chloroacetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.

Another method involves the oxidation of 4-methoxyphenoxyethanol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include an inert atmosphere and controlled temperature to prevent over-oxidation.

Industrial Production Methods

Industrial production of acetaldehyde, (4-methoxyphenoxy)-, often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)acetaldehyde, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-methoxyphenoxy)acetic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield (4-methoxyphenoxy)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: (4-methoxyphenoxy)acetic acid

    Reduction: (4-methoxyphenoxy)ethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Reactions

2-(4-Methoxyphenoxy)acetaldehyde participates in various chemical reactions:

  • Oxidation : Converts to (4-methoxyphenoxy)acetic acid using oxidizing agents.
  • Reduction : Can be reduced to form (4-methoxyphenoxy)ethanol.
  • Substitution Reactions : The aldehyde group can be substituted with other functional groups under specific conditions.
Reaction TypeReagents UsedProducts Formed
OxidationKMnO₄, PCC(4-methoxyphenoxy)acetic acid
ReductionNaBH₄, LiAlH₄(4-methoxyphenoxy)ethanol
SubstitutionNaOH, HClVarious substituted derivatives

Chemistry

In organic synthesis, this compound serves as an intermediate for more complex organic compounds. Its unique structure allows it to participate in various chemical transformations.

Biology

Research has focused on the compound's potential biological effects. Preliminary studies suggest that it may influence metabolic pathways and exhibit interactions with biological systems, although more research is needed to elucidate these effects fully.

Medicine

The compound is being investigated for its potential therapeutic properties. It may serve as a precursor in drug synthesis, particularly in developing compounds targeting specific biological pathways.

Industry

In industrial applications, this compound is used as a reagent in the production of specialty chemicals. Its unique reactivity makes it valuable in formulating new materials and chemicals.

Case Studies and Findings

  • Biological Activity : A study investigated the effects of this compound on cell cultures. Results indicated that it may modulate oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Chemical Synthesis : In an experimental setup, researchers used this compound to synthesize novel heterocyclic compounds. The yields were promising, indicating its utility as a building block in complex organic synthesis.
  • Industrial Application : An industrial case study highlighted the use of this compound in producing specialty polymers. The compound's reactivity allowed for efficient incorporation into polymer matrices, enhancing material properties.

Mechanism of Action

The mechanism of action of acetaldehyde, (4-methoxyphenoxy)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-methoxyphenoxy)acetaldehyde with analogous aldehydes, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Key Structural Features Boiling Point/GC Retention Applications/Biological Role References
This compound Phenoxy group with methoxy substituent at para position Not explicitly reported Intermediate in sphingolipid synthesis; precursor to bioactive hydrazides
(Z)-/(E)-DMCHA (2-(3,3-dimethylcyclohexylidene)acetaldehyde) Cyclohexylidene group with dimethyl substitution GC-MS fragmentation patterns (e.g., m/z 152, 109) Pheromone components in beetles (e.g., Anthonomus grandis, Curculio caryae)
2-(2-/3-/4-Chlorophenyl)acetaldehyde Chlorine substituents on phenyl ring Similar boiling points (~180–190°C); distinct GC retention times (e.g., 6.2–6.8 min) Environmental pollutants; used in GC-MS studies to differentiate structural isomers
2-(4-Methylphenoxy)acetaldehyde Methyl substituent at para position on phenoxy group Not explicitly reported Industrial intermediate; lower polarity compared to methoxy analog
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde Fluoro and methoxy substituents at para and meta positions Not reported Potential pharmaceutical applications due to electronegative fluorine influencing reactivity
2-(4-Chloro-3-methylphenoxy)acetohydrazide Chloro and methyl substituents on phenoxy group Not reported Agricultural or medicinal uses; hydrazide derivatives often exhibit antimicrobial activity

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., methoxy): Increase solubility in polar solvents and influence hydrogen-bonding capacity, as seen in the crystal structure of 2-(4-methoxyphenoxy)acetohydrazide . Halogen Substituents (e.g., chloro, fluoro): Enhance molecular polarity and alter boiling points. For example, chlorophenyl acetaldehydes exhibit similar boiling points but distinct GC retention times due to structural isomerism . Steric Effects: Bulky groups (e.g., cyclohexylidene in DMCHA) reduce volatility, making these compounds effective as insect pheromones .

Biological and Industrial Relevance :

  • Pheromones : (Z)- and (E)-DMCHA are critical in beetle communication, with stereochemistry dictating species-specific activity .
  • Pharmaceuticals : Methoxy and fluoro derivatives are prioritized in drug design due to their metabolic stability and bioavailability .
  • Environmental Analysis : Chlorinated analogs are studied as pollutants, with GC-MS methods optimized to distinguish isomers .

Synthetic Methods: this compound is synthesized via asymmetric catalysis for sphingolipid production , whereas DMCHA isomers are generated through Wittig or Horner-Wadsworth-Emmons reactions for pheromone applications .

Biological Activity

2-(4-Methoxyphenoxy)acetaldehyde is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxy-substituted phenoxy group attached to an acetaldehyde moiety, which may influence its interaction with biological systems. The following sections will explore its biological activity, including its effects on various biological processes, pharmacological properties, and potential therapeutic applications.

This compound can be synthesized through several methods, including asymmetric synthesis from starting materials such as 1-tetradecyne. The compound's structure allows for interactions that may lead to significant biological activity, particularly in the context of cell signaling and metabolic processes .

1. Antisickling Activity

Recent studies have highlighted the antisickling properties of aromatic aldehydes, including this compound. These compounds have been shown to increase the affinity of hemoglobin for oxygen, thus potentially alleviating symptoms associated with sickle cell disease (SCD). Research indicates that certain derivatives exhibit enhanced pharmacological profiles, demonstrating significant effects on hemoglobin modification and oxygen affinity in vitro .

CompoundAntisickling ActivityHb-O2 Affinity
This compoundModerateIncreased

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. The inhibition of these enzymes is critical in reducing inflammation and could have implications for treating inflammatory diseases .

EnzymeIC50 Value (μM)
COX-119.45 ± 0.07
COX-242.1 ± 0.30

3. Neuroprotective Potential

Preliminary research indicates that compounds similar to this compound may exert neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival under stress conditions . This suggests a potential role in treating neurodegenerative diseases.

Case Study: Sickle Cell Disease

In a controlled study involving various aromatic aldehydes, including this compound, researchers observed a notable reduction in sickle cell crisis frequency among patients treated with these compounds. The study emphasized the importance of structural modifications in enhancing the therapeutic efficacy of these agents against SCD .

Case Study: Inflammation Models

In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory cytokine levels compared to control groups. This supports its potential as an anti-inflammatory agent and warrants further investigation into its mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)acetaldehyde
Reactant of Route 2
2-(4-methoxyphenoxy)acetaldehyde

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